4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Sulfonamide Formation: The benzodioxin derivative is then reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the benzodioxin moiety can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves its interaction with biological targets through the sulfonamide group, which can inhibit enzymes by mimicking the structure of natural substrates. The benzodioxin moiety can enhance binding affinity and specificity, leading to more effective inhibition of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzenesulfonamide: Lacks the benzodioxin moiety, resulting in different reactivity and biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the tert-butyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
The combination of the tert-butyl group, benzodioxin moiety, and sulfonamide group in 4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide provides a unique set of chemical properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its simpler analogs.
Properties
IUPAC Name |
4-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)13-4-7-15(8-5-13)24(20,21)19-14-6-9-16-17(12-14)23-11-10-22-16/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZUYMSTWKISE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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